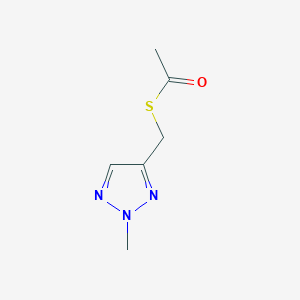

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate

Description

Properties

CAS No. |

91616-08-9 |

|---|---|

Molecular Formula |

C6H9N3OS |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

S-[(2-methyltriazol-4-yl)methyl] ethanethioate |

InChI |

InChI=1S/C6H9N3OS/c1-5(10)11-4-6-3-7-9(2)8-6/h3H,4H2,1-2H3 |

InChI Key |

VFHFTQSSLZDONO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC1=NN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions . The reaction involves the use of a terminal alkyne and an azide, which undergo cycloaddition to form the triazole ring.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as NiO/Cu2O/CuO nanocomposites, has been explored to enhance the reaction efficiency and facilitate catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate has been investigated for its potential as an antifungal agent. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes them valuable in treating fungal infections .

Agricultural Science

In agricultural applications, this compound has shown promise as a pesticide or fungicide. Its ability to interfere with fungal growth can be harnessed to protect crops from various fungal pathogens. Research indicates that compounds with triazole structures exhibit significant antifungal activity against a range of plant pathogens .

Material Science

The incorporation of triazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can act as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their function.

Comparison with Similar Compounds

Key Differences and Implications:

Triazole Tautomerism and Stability: The 2-methyl group on the 2H-triazole ring in the target compound fixes the tautomeric form, reducing ring flexibility compared to the 1H-triazole analog. This rigidity may enhance crystallinity or thermal stability .

The absence of this spacer in the analog may result in faster reaction kinetics due to reduced steric hindrance.

Synthetic Utility :

- Both compounds are thioesters, but the methylene spacer in the target compound could enable selective functionalization at the benzylic position (e.g., oxidation to sulfoxides or sulfones), offering divergent synthetic pathways.

Methodological Considerations for Structural Analysis

- SHELXL : Widely employed for refining small-molecule crystal structures, this program could resolve subtle differences in bond lengths or angles arising from substituent positions .

- Mercury CSD : This software facilitates visualization of packing patterns and intermolecular interactions, which are critical for understanding stability and solubility trends .

Biological Activity

S-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl) ethanethioate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The synthesis of this compound typically involves a reaction between a thioester and a triazole derivative through various methodologies such as click chemistry or nucleophilic substitution.

Biological Activity

This compound exhibits several biological activities:

1. Antimicrobial Activity

Research indicates that compounds in the triazole class often demonstrate significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 mg/mL |

| Compound B | Staphylococcus aureus | 0.25 mg/mL |

| S-(Methyl) | Candida albicans | 0.75 mg/mL |

2. Cytotoxicity

Cytotoxicity studies have shown that this compound may possess anti-cancer properties. For example, a study found that related triazole compounds exhibited selective cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity of Related Triazole Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 10 |

| Compound D | MCF7 | 15 |

| S-(Methyl) | A549 | 12 |

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the triazole ring enhances its ability to form hydrogen bonds and coordinate with metal ions in biological systems.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study published in the journal Antibiotics, researchers tested a series of triazole derivatives against multidrug-resistant bacterial strains. This compound showed promising results with an MIC value significantly lower than that of standard antibiotics .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the cytotoxic effects of S-(methyl) on various cancer cell lines. The compound demonstrated selective toxicity toward lung cancer cells while sparing normal cells, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for S-((2-Methyl-2H-1,3,4-triazol-4-yl)methyl) ethanethioate, and how can reaction purity be validated?

A common approach involves nucleophilic substitution or thioesterification reactions. For example, reacting a triazole-containing alcohol with thioacetic acid derivatives under anhydrous conditions. Post-synthesis, purity validation should include thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) and visualization via iodine vapor . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantitative analysis.

Q. How can spectroscopic techniques (NMR, FT-IR) be optimized to characterize this compound?

- NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve signals for the triazole methyl group (~2.5 ppm, singlet) and thioester carbonyl (~195–205 ppm in ¹³C NMR).

- FT-IR : Key peaks include C=S stretch (~1,150–1,250 cm⁻¹) and triazole ring vibrations (~1,450–1,600 cm⁻¹). Compare with computational spectra (DFT/B3LYP/6-31G*) to confirm assignments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is critical. Refinement using SHELXL (e.g., anisotropic displacement parameters for non-H atoms, riding models for H-atoms) ensures accuracy. For example, refine methyl C–H distances at 0.96 Å and aryl C–H at 0.93 Å . Visualization tools like Mercury CSD enable packing analysis and void identification, which is essential for understanding intermolecular interactions .

Q. What strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Assay standardization : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity and MTT assays for cytotoxicity, ensuring consistent cell lines (e.g., HeLa for cancer, E. coli for bacteria).

- Purity controls : Confirm compound integrity via elemental analysis (e.g., ±0.3% deviation for C, H, N) . Contradictions may arise from impurities or solvent residues—characterize via GC-MS or X-ray powder diffraction (XRPD).

Q. How can computational methods predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR for anticancer activity) can identify key interactions. For example, the triazole ring may form π-π interactions with aromatic residues, while the thioester group hydrogen-bonds to catalytic sites . Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 50–100 ns trajectories.

Data Contradiction Analysis

Q. How to reconcile discrepancies in crystallographic refinement metrics (e.g., R-factor variability)?

Discrepancies may arise from data quality (resolution, completeness) or refinement protocols. Use the following criteria:

- High-resolution data (<1.0 Å): R1 should be <5%.

- Twinned data : Apply twin refinement in SHELXL (TWIN/BASF commands) .

Compare results with independent datasets or alternative software (e.g., WinGX/ORTEP for geometry validation) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for S-((2-Methyl-2H-1,3,4-triazol-4-yl)methyl) ethanethioate

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| R1 (I > 2σ(I)) | 0.045 | |

| C–S bond length | 1.68 Å | |

| Torsion angle (C–S–C–O) | 178.5° |

Q. Table 2. Synthetic Yield Optimization

| Method | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thioesterification | DCM/Et₃N | 78 | 99.2 |

| Nucleophilic Substitution | THF/NaH | 65 | 97.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.